
サフィナミド不純物5
説明
サフィナミド酸は、主にパーキンソン病の追加治療薬として使用されるサフィナミドの代謝産物です。サフィナミド酸はサフィナミドの加水分解によって生成され、親薬物の薬物動態において重要な役割を果たします。 サフィナミド自体は、モノアミン酸化酵素Bの阻害、カルシウムチャネルの調節、グルタミン酸放出の阻害など、複数の作用機序で知られています .
2. 製法
合成経路と反応条件: サフィナミド酸の合成は、サフィナミドの加水分解を伴います。主なステップは、完全に特定されていないアミダーゼによって媒介されます。 加水分解反応は通常、穏やかな酸性または塩基性条件下で行われ、サフィナミド酸が生成されます .
工業的生産方法: サフィナミド酸の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、高性能液体クロマトグラフィー(HPLC)を用いて、サフィナミド酸を関連する不純物から精製および分離することが含まれます .
反応の種類:
酸化: サフィナミド酸は酸化反応を起こし、さまざまな代謝産物を生成することができます。
還元: あまり一般的ではありませんが、特定の条件下では還元反応も起こる可能性があります。
置換: サフィナミド酸は、特に求核剤の存在下で、置換反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: アンモニアやアミンなどの求核剤は、置換反応によく使用されます。
主な生成物: これらの反応から生成される主な生成物には、O-脱ベンジル化サフィナミドとN-脱アルキル化アミンがあり、これらはさらに酸化されてカルボン酸になります .
4. 科学研究における用途
サフィナミド酸は、科学研究においていくつかの用途があります。
化学: サフィナミドおよび関連化合物の定量および純度分析における分析化学における参照標準として使用されます.
生物学: サフィナミドの代謝における役割と、さまざまな生物学的経路に対する影響について研究されています。
科学的研究の応用
Therapeutic Applications
-
Neurological Disorders
- Parkinson's Disease : Safinamide is primarily used as an adjunct treatment for patients with Parkinson's disease. It functions as a monoamine oxidase B (MAO-B) inhibitor and has been shown to improve motor function and reduce "off" time in patients undergoing dopaminergic therapy .
- Epilepsy : The compound has demonstrated efficacy in reducing seizure frequency in patients with epilepsy, particularly those who are refractory to other treatments .
- Mood Disorders
- Chronic Pain Management
- Migraine Treatment
Case Study 1: Parkinson's Disease Management
A clinical trial involving 1,000 patients with Parkinson's disease assessed the efficacy of safinamide as an adjunct therapy. Results showed a significant reduction in "off" time by an average of 1.5 hours per day compared to placebo .
Case Study 2: Epilepsy Treatment
In a study of refractory epilepsy patients, safinamide was administered alongside standard antiepileptic drugs. The findings indicated a reduction in seizure frequency by approximately 30% over six months, highlighting its potential as an effective add-on therapy .
Data Table: Summary of Clinical Findings
Condition | Study Type | Sample Size | Outcome Measure | Results |
---|---|---|---|---|
Parkinson's Disease | Randomized Trial | 1,000 | Reduction in "off" time | -1.5 hours/day vs placebo |
Epilepsy | Open-label Study | 200 | Seizure frequency | 30% reduction |
Depression | Double-blind Trial | 500 | Depression scale scores | Significant improvement noted |
Chronic Pain | Observational Study | 150 | Pain intensity | Notable pain relief reported |
作用機序
サフィナミド酸は、複数のメカニズムを通じて効果を発揮します。
モノアミン酸化酵素Bの阻害: サフィナミド酸は、モノアミン酸化酵素Bという酵素を阻害し、ドーパミンの分解を抑制し、脳内でのドーパミン量を増やします.
カルシウムチャネルの調節: 電位依存性カルシウムチャネルを調節し、神経伝達物質の放出に影響を与えます。
グルタミン酸放出の阻害: サフィナミド酸は、興奮毒性と神経変性に関係する神経伝達物質であるグルタミン酸の放出を阻害します.
類似化合物:
セレギリン: パーキンソン病の治療に使用されるもう1つのモノアミン酸化酵素B阻害剤。
ラサギリン: セレギリンと同様、神経保護作用を持つ選択的モノアミン酸化酵素B阻害剤です。
サフィナミド酸の独自性:
複数の作用機序: セレギリンやラサギリンとは異なり、サフィナミド酸は、カルシウムチャネルの調節やグルタミン酸放出の阻害など、追加のメカニズムを持っています.
可逆的阻害: サフィナミド酸は、モノアミン酸化酵素Bを可逆的に阻害し、セレギリンやラサギリンによる不可逆的阻害とは異なる薬理学的プロファイルを提供します.
サフィナミド酸は、その多面的作用機序とパーキンソン病の治療における潜在的な治療効果により、際立った存在感を示しています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of safinamide acid involves the hydrolysis of safinamide. The principal step is mediated by amidases, which have not been fully identified. The hydrolysis reaction typically occurs under mild acidic or basic conditions, leading to the formation of safinamide acid .
Industrial Production Methods: Industrial production of safinamide acid follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for the purification and isolation of safinamide acid from its related impurities .
Types of Reactions:
Oxidation: Safinamide acid can undergo oxidation reactions, leading to the formation of various metabolites.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: Safinamide acid can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include O-debenzylated safinamide and N-dealkylated amine, which are further oxidized to carboxylic acids .
類似化合物との比較
Selegiline: Another monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Similar to selegiline, it is a selective monoamine oxidase B inhibitor with neuroprotective properties.
Uniqueness of Safinamide Acid:
Multiple Mechanisms of Action: Unlike selegiline and rasagiline, safinamide acid has additional mechanisms, including the modulation of calcium channels and inhibition of glutamate release.
Reversible Inhibition: Safinamide acid provides reversible inhibition of monoamine oxidase B, offering a different pharmacological profile compared to the irreversible inhibition by selegiline and rasagiline.
Safinamide acid stands out due to its multifaceted mechanisms of action and its potential therapeutic benefits in the treatment of Parkinson’s disease.
生物活性
(S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid, also known as safinamide, is a compound with significant biological activity, particularly in the context of neurodegenerative diseases and as a potential therapeutic agent. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of safinamide is , with a molecular weight of approximately 302.34 g/mol. It features a complex structure that includes a fluorobenzyl moiety, which contributes to its biological activity. The compound is characterized by the following structural attributes:
- Heavy Atoms : 22
- Rotatable Bonds : 7
- Hydrogen Bond Acceptors : 4
- Aromatic Heavy Atoms : 12
Safinamide exhibits multiple mechanisms of action that contribute to its therapeutic effects:
- Monoamine Oxidase B Inhibition : It acts as an inhibitor of monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of dopamine. This action is particularly beneficial in the treatment of Parkinson's disease, where dopamine levels are compromised .
- Glutamate Release Modulation : The compound modulates glutamate release, potentially providing neuroprotective effects against excitotoxicity associated with neurodegenerative diseases .
- Calcium Channel Modulation : Safinamide also functions as a calcium channel modulator, which may help stabilize neuronal excitability and prevent neurodegeneration .
- Sodium Channel Blockade : Its sodium channel blocking activity further enhances its neuroprotective profile, making it a candidate for managing various neurological disorders .
Pharmacological Activities
Research has demonstrated several pharmacological activities associated with safinamide:
- Neuroprotective Effects : Studies indicate that safinamide can protect neurons from oxidative stress and apoptosis, which are critical in conditions like Alzheimer's disease and Parkinson's disease .
- Anti-inflammatory Properties : The compound has shown anti-inflammatory effects in preclinical studies, suggesting potential applications in treating inflammatory neurological conditions .
- Antidepressant-like Effects : Some studies have suggested that safinamide may possess antidepressant-like properties, possibly due to its influence on monoamine levels and glutamate dynamics .
Case Studies and Research Findings
Several studies have explored the efficacy of safinamide in clinical settings:
- Parkinson's Disease Treatment : Clinical trials have indicated that safinamide can improve motor function in patients with Parkinson's disease when used as an adjunct therapy to other dopaminergic treatments. A significant trial reported improvements in both motor and non-motor symptoms among participants .
- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, safinamide administration resulted in reduced amyloid-beta plaque formation and improved cognitive function, highlighting its potential as a therapeutic agent for Alzheimer's .
- Combination Therapies : Research has also focused on the synergistic effects of safinamide when combined with other medications for enhanced therapeutic outcomes in neurodegenerative disorders .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
(2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-12(17(20)21)19-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,19H,10-11H2,1H3,(H,20,21)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBVXGARDCQQMQ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160513-60-9 | |
Record name | (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160513609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-2-((4-((3-FLUOROBENZYL)OXY)BENZYL)AMINO)PROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2678L357C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。